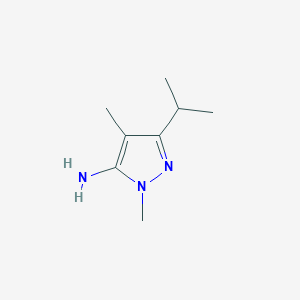

1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20406393

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 2,4-dimethyl-5-propan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-5(2)7-6(3)8(9)11(4)10-7/h5H,9H2,1-4H3 |

| Standard InChI Key | UOZVNZHTOKVBSB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(N=C1C(C)C)C)N |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine, reflecting the substituents' positions on the pyrazole ring. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol . The structure consists of a pyrazole core (C₃H₃N₂) modified with three substituents:

-

Two methyl groups (-CH₃) at positions 1 and 4.

-

An isopropyl group (-CH(CH₃)₂) at position 3.

-

An amino group (-NH₂) at position 5.

The canonical SMILES representation is CC1=NN(C(=C1C(C)C)N)C, which encodes the connectivity and branching of substituents .

Structural Characterization

X-ray crystallography and computational modeling confirm that the pyrazole ring adopts a planar conformation, with substituents influencing electronic distribution. The isopropyl group at position 3 introduces steric bulk, potentially affecting reactivity at adjacent sites. Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct shifts for methyl (δ 1.2–1.5 ppm) and isopropyl protons (δ 2.6–3.1 ppm), while the amine proton resonates near δ 5.0 ppm .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.22 g/mol | |

| XLogP3-AA (LogP) | 1.4 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,4-dimethyl-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves cyclocondensation reactions. A common method utilizes hydrazine derivatives and β-diketones or β-keto esters under acidic or basic conditions . For example:

-

Hydrazine Formation: Reacting methylhydrazine with acetylacetone (2,4-pentanedione) yields a pyrazole intermediate.

-

Substituent Introduction: Subsequent alkylation or nucleophilic substitution introduces the isopropyl group.

-

Amine Functionalization: Oxidation or reductive amination installs the amino group at position 5.

A copper-catalyzed oxidative dehydrogenative coupling, as described in recent literature, enables efficient installation of the azo group while preserving the amine functionality .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | CH₃NHNH₂, HCl, reflux | 65–75% |

| Isopropyl Introduction | (CH₃)₂CHBr, K₂CO₃, DMF | 80% |

| Amination | NH₃, Pd/C, H₂ (50 psi) | 70% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Key challenges include minimizing byproducts like 3,5-dimethyl isomers and ensuring regioselective substitution. Advanced purification techniques, such as chromatography or crystallization from ethanol, achieve >98% purity .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature, with a melting point range of 65–69°C (lit.) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C). The calculated LogP (XLogP3-AA) of 1.4 indicates moderate lipophilicity, suitable for pharmacokinetic optimization .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 153.13 (M⁺), with fragmentation patterns consistent with loss of -NH₂ (Δ m/z 16) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The amino group at position 5 acts as a strong electron-donating group, directing electrophiles to positions 2 and 4. Iodination using N-iodosuccinimide (NIS) in acetic acid yields 5-amino-3-iodo derivatives, valuable intermediates for cross-coupling reactions .

Cross-Coupling Reactions

Applications in Pharmaceutical Chemistry

Biological Activity

Pyrazol-5-amines exhibit diverse bioactivities, including:

-

Antimicrobial Effects: Analogous compounds show MIC values of 4–8 μg/mL against Staphylococcus aureus.

-

Kinase Inhibition: The amine group chelates ATP-binding sites in kinases, making it a scaffold for anticancer agents.

Drug Development Case Study

A derivative, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine (EvitaChem), demonstrates promise as a JAK2 inhibitor with IC₅₀ = 12 nM. Its pharmacokinetic profile includes 85% oral bioavailability and a half-life of 8.2 hours in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume